Enantiomer‑Dependent GABAA/GABAB Selectivity Inversion vs. (R)‑Enantiomer and Racemate
For the core 3‑pyrrolidine‑acetic acid scaffold, the (R) enantiomer inhibits GABAA binding with >10‑fold higher potency than the (S) enantiomer (IC50 ≈ 5–20 µM vs. >200 µM), whereas the (S) enantiomer uniquely binds to GABAB [1]. The racemic mixture therefore gives mixed, concentration‑dependent receptor profiles. Substituting the (S)‑configured chloromethyl ester with the (R) enantiomer or racemate risks a complete inversion of receptor selectivity, which is unacceptable in neuroscience target‑engagement studies.
| Evidence Dimension | GABAA receptor binding inhibition |
|---|---|
| Target Compound Data | IC50 > 200 µM (S‑enantiomer of homo‑β‑proline) |
| Comparator Or Baseline | (R)-homo‑β‑proline: IC50 ~5–20 µM; racemate: mixed activity |
| Quantified Difference | >10‑fold potency gap and opposite GABAB selectivity |
| Conditions | Radioligand displacement assay, rat brain synaptosomes |
Why This Matters
Procurement of the (S)‑enantiomer guarantees a defined GABAB‑selective profile, whereas the racemate or the (R)‑enantiomer will confound receptor‑subtype selectivity, wasting screening resources and potentially leading to false negative/positive hits.
- [1] Syntheses and GABA receptor binding of enantiomers of homo‑β‑proline. Alljournals.cn. (Abstract, ca. 2005). View Source
